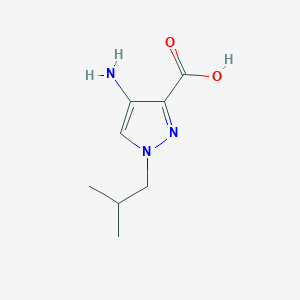

4-Amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

4-amino-1-(2-methylpropyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C8H13N3O2/c1-5(2)3-11-4-6(9)7(10-11)8(12)13/h4-5H,3,9H2,1-2H3,(H,12,13) |

InChI Key |

VCPKXFGJQTYEFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions. The reaction conditions often include heating the reaction mixture to facilitate cyclization and formation of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Alcohol derivatives of the carboxylic acid group.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Therapeutic Applications

a. Anticancer Activity

Research indicates that derivatives of 4-amino-pyrazoles, including 4-amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid, exhibit promising anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents. For instance, specific derivatives have shown cytotoxic effects against HeLa cells and other tumor cell lines, making them candidates for further development in cancer therapies .

b. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro experiments revealed that certain pyrazole derivatives could reduce inflammation in glial cells and protect against oxidative stress in neuronal cell models. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

c. Anticonvulsant Activity

Emerging evidence suggests that 4-amino-pyrazole derivatives may possess anticonvulsant properties. These compounds have been tested in models of seizure activity, indicating a potential role in the treatment of epilepsy and related disorders .

Synthesis Methodologies

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity: The 2-methylpropyl group in the target compound enhances lipophilicity compared to polar substituents like carboxylic acid or amino groups. However, analogs with aromatic substituents (e.g., 3-(methylthio)phenyl or 4-iodophenyl) exhibit higher molecular weights and greater hydrophobicity .

- Hydrogen Bonding: The amino and carboxylic acid groups in the target compound facilitate hydrogen bonding, which is absent in non-polar analogs like 5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole (MW 222.33 g/mol) .

Positional Isomerism

The placement of functional groups significantly alters properties. For example:

- Substitution at position 1 with bulky groups (e.g., cyclopentyl) may restrict rotational freedom, impacting binding to biological targets .

Biological Activity

4-Amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family, characterized by its unique structure that includes an amino group, a 2-methylpropyl side chain, and a carboxylic acid functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.

- Chemical Formula : C8H13N3O2

- Molecular Weight : 196.25 g/mol

- Structural Features : The compound features a pyrazole ring that allows for various interactions with biological targets, enhancing its pharmacological potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. For instance, studies have shown that derivatives of pyrazole compounds can inhibit bacterial growth, with minimum inhibitory concentration (MIC) values indicating their potency.

| Bacterial Strain | MIC (µg/mL) | Comments |

|---|---|---|

| Bacillus cereus | 32 | Effective against Gram-positive bacteria |

| Micrococcus luteus | 128 | Moderate activity observed |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. The mechanism of action is believed to involve the modulation of specific enzymes or receptors associated with inflammatory pathways. The presence of the amino and carboxylic acid groups facilitates hydrogen bonding with active sites on these molecular targets, potentially leading to therapeutic effects.

Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis has been conducted to understand how variations in the chemical structure of pyrazole derivatives influence their biological activity. For example, the introduction of different substituents on the pyrazole ring has been shown to alter both antimicrobial and anti-inflammatory efficacy.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 4-Amino-1H-pyrazole-3-carboxylic acid | Basic pyrazole structure | Known for its role in various biological assays |

| Methyl 4-amino-1H-pyrazole-3-carboxylate | Methyl ester derivative | Exhibits different solubility properties |

| 5-(2-Isobutyl)-4-amino-1H-pyrazole-3-carboxylic acid | Isobutyl substitution | May exhibit enhanced stability in certain conditions |

Study on Antiviral Activity

In a notable study, a series of pyrazole derivatives were screened for their activity against HIV-1 replication. Among these, compounds structurally related to this compound showed promising results in inhibiting viral replication without significant toxicity. This highlights the potential for further development as antiviral agents.

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. Techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times.

The proposed mechanism of action involves:

- Hydrogen Bonding : The amino and carboxylic acid groups form hydrogen bonds with enzyme active sites.

- π-π Interactions : The pyrazole ring can engage in π-π stacking interactions with aromatic residues in target proteins.

- Enzyme Modulation : These interactions may modulate enzyme activity, leading to desired therapeutic effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid, and how can regioselectivity be controlled?

- Methodological Answer : The compound can be synthesized via regioselective condensation or aza-Michael reactions. For example, triazenylpyrazole precursors (e.g., 3-azido derivatives) undergo cyclization under trifluoroacetic acid catalysis to form pyrazole cores. Reaction conditions (e.g., solvent, temperature) must be optimized to favor the desired substitution pattern. Monitoring via TLC and purification via flash chromatography (cyclohexane/ethyl acetate gradients) ensures product isolation . Regioselectivity is influenced by steric and electronic effects of substituents; computational modeling of transition states can guide synthetic design .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : Look for characteristic signals (e.g., methylpropyl groups at δ ~1.0–1.5 ppm, pyrazole protons at δ ~7.5–8.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., calculated vs. observed m/z for C₈H₁₃N₃O₂) .

- HPLC : Assess purity (>95% by UV detection at 254 nm) and compare retention times with standards .

- IR : Identify functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹, pyrazole ring vibrations at ~1500 cm⁻¹) .

Q. What are the key stability considerations for handling and storage?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, moisture, or acidic/basic conditions, as decomposition may release CO, CO₂, or NOₓ . Stability tests (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can predict shelf life under varying conditions.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or cycloaddition reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (e.g., HOMO/LUMO energies) to predict sites for nucleophilic attack. For example, the carboxylic acid group’s electron-withdrawing effect directs substitution to the pyrazole ring’s C-4 or C-5 positions. Molecular dynamics simulations further assess solvent effects on reaction pathways .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorbance)?

- Methodological Answer :

- NMR Anomalies : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, coupling patterns in pyrazole protons may indicate rotameric forms due to restricted rotation .

- IR Discrepancies : Compare experimental spectra with simulated spectra (e.g., using Gaussian software) to identify impurities or tautomeric forms .

- HRMS Deviations : Isotopic labeling (e.g., ¹⁵N) or tandem MS/MS fragmentation clarifies ambiguous peaks .

Q. How can researchers optimize reaction yields for derivatives of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Optimization : Use design of experiments (DoE) to vary parameters (e.g., temperature, catalyst loading). For example, Pd-catalyzed coupling reactions benefit from ligand screening (XPhos vs. SPhos) .

- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation (e.g., nitrile intermediates in cyclization steps) .

- Workflow Integration : Automated liquid handlers enable high-throughput screening of reaction conditions .

Data Contradiction Analysis

Q. How should conflicting solubility or stability data from different studies be reconciled?

- Methodological Answer :

- Contextual Factors : Compare experimental conditions (e.g., solvent polarity, pH). For example, solubility in DMSO vs. water may differ by orders of magnitude due to protonation of the carboxylic acid group .

- Validation : Replicate experiments under standardized conditions (e.g., USP <921> for solubility testing) and cross-reference with independent techniques (e.g., dynamic light scattering for aggregation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.